molecular formula C18H22N2O2S B14762242 2-Propanesulfonamide,N-[(2S)-2,3-dihydro-5-(6-methyl-3-pyridinyl)-1H-inden-2-yl]-

2-Propanesulfonamide,N-[(2S)-2,3-dihydro-5-(6-methyl-3-pyridinyl)-1H-inden-2-yl]-

Cat. No.: B14762242
M. Wt: 330.4 g/mol
InChI Key: OCJKHBCJMIOPJS-SFHVURJKSA-N
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Description

2-Propanesulfonamide, N-[(2S)-2,3-dihydro-5-(6-methyl-3-pyridinyl)-1H-inden-2-yl]- is a compound of interest in medicinal chemistry due to its potential as a positive allosteric modulator of the AMPA receptor. This compound has been studied for its ability to enhance synaptic transmission and improve cognitive functions, making it a promising candidate for the treatment of neurological disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanesulfonamide, N-[(2S)-2,3-dihydro-5-(6-methyl-3-pyridinyl)-1H-inden-2-yl]- typically involves the following steps:

    Formation of the Indene Core: The indene core is synthesized through a series of cyclization reactions starting from a suitable precursor.

    Introduction of the Pyridine Moiety: The pyridine ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet demand.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indene core.

    Reduction: Reduction reactions can be performed on the pyridine ring to modify its electronic properties.

    Substitution: Various substitution reactions can be carried out on the sulfonamide group to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indene core can lead to the formation of ketones or carboxylic acids, while reduction of the pyridine ring can yield piperidine derivatives.

Scientific Research Applications

2-Propanesulfonamide, N-[(2S)-2,3-dihydro-5-(6-methyl-3-pyridinyl)-1H-inden-2-yl]- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its effects on synaptic transmission and potential neuroprotective properties.

    Medicine: Investigated as a potential treatment for neurological disorders such as schizophrenia and Alzheimer’s disease.

Mechanism of Action

The compound acts as a positive allosteric modulator of the AMPA receptor, a type of ionotropic glutamate receptor. By binding to a specific site on the receptor, it enhances the receptor’s response to glutamate, leading to increased synaptic transmission and improved cognitive functions. The molecular targets involved include the AMPA receptor subunits, and the pathways affected are those related to synaptic plasticity and memory formation.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2S)-5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide
  • N-[(2S)-5-(6-chloro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide

Uniqueness

Compared to similar compounds, 2-Propanesulfonamide, N-[(2S)-2,3-dihydro-5-(6-methyl-3-pyridinyl)-1H-inden-2-yl]- has a unique methyl group on the pyridine ring, which may influence its binding affinity and selectivity for the AMPA receptor. This structural difference can result in variations in pharmacokinetic properties and therapeutic efficacy.

Properties

Molecular Formula

C18H22N2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

N-[(2S)-5-(6-methylpyridin-3-yl)-2,3-dihydro-1H-inden-2-yl]propane-2-sulfonamide

InChI

InChI=1S/C18H22N2O2S/c1-12(2)23(21,22)20-18-9-15-7-6-14(8-17(15)10-18)16-5-4-13(3)19-11-16/h4-8,11-12,18,20H,9-10H2,1-3H3/t18-/m0/s1

InChI Key

OCJKHBCJMIOPJS-SFHVURJKSA-N

Isomeric SMILES

CC1=NC=C(C=C1)C2=CC3=C(C[C@@H](C3)NS(=O)(=O)C(C)C)C=C2

Canonical SMILES

CC1=NC=C(C=C1)C2=CC3=C(CC(C3)NS(=O)(=O)C(C)C)C=C2

Origin of Product

United States

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